Ethyl decahydroquinoline-2-carboxylate
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Overview
Description
Ethyl decahydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl decahydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of β-nitroacrylates with 2-aminobenzaldehydes in the presence of a solid base such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile . This one-pot synthesis approach is efficient and yields a variety of functionalized quinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl decahydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2-carboxylates using oxidizing agents.
Reduction: Formation of reduced derivatives under hydrogenation conditions.
Substitution: Nucleophilic substitution reactions with halogenated quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenated quinoline derivatives and bases like potassium carbonate in solvents like acetonitrile.
Major Products:
Oxidation: Quinoline-2-carboxylates.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl decahydroquinoline-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl decahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl decahydroquinoline-2-carboxylate can be compared with other quinoline derivatives:
Similar Compounds: Quinoline-2-carboxylates, 2-oxo-1,2-dihydroquinoline-3-carboxamides, and 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates.
Uniqueness: this compound is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h9-11,13H,2-8H2,1H3 |
InChI Key |
WGXQJCFTGHCJJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2CCCCC2N1 |
Origin of Product |
United States |
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